![molecular formula C29H60NO8P B611644 [(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 630112-41-3](/img/structure/B611644.png)
[(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
VB-201 is an oxidized phospholipid small molecule known for its anti-inflammatory properties. It inhibits CD14 and Toll-like receptor 2-dependent innate cell activation, making it a potential therapeutic agent for conditions like atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
VB-201 is synthesized through the oxidation of specific phospholipids. The process involves controlled oxidation reactions to introduce the necessary functional groups that confer its biological activity. The exact synthetic route can vary, but it typically involves the use of oxidizing agents under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of VB-201 would likely involve large-scale oxidation processes, utilizing reactors designed to handle the specific conditions required for the oxidation of phospholipids. This would include maintaining precise temperature, pressure, and pH conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
VB-201 primarily undergoes oxidation reactions during its synthesis. It can also participate in other types of chemical reactions, such as substitution reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the synthesis of VB-201 include hydrogen peroxide and other peroxides.
Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the correct oxidation state is achieved without over-oxidizing the molecule.
Major Products
The major product of these reactions is VB-201 itself, characterized by its oxidized phospholipid structure. Other minor products may include various oxidized derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
VB-201 has a wide range of applications in scientific research:
Chemistry: It is used to study the behavior of oxidized phospholipids and their interactions with other molecules.
Biology: VB-201 is valuable in research focused on cell signaling pathways, particularly those involving Toll-like receptors.
Medicine: Its anti-inflammatory properties make it a candidate for therapeutic research, especially in the context of atherosclerosis and other inflammatory diseases.
Industry: VB-201 can be used in the development of new pharmaceuticals and therapeutic agents targeting inflammatory pathways
Mechanism of Action
VB-201 exerts its effects by binding to Toll-like receptor 2 and CD14, inhibiting their activation. This prevents the downstream signaling events that lead to inflammation. By blocking these pathways, VB-201 reduces the activation of innate immune cells, thereby limiting the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Oxidized Low-Density Lipoprotein (Ox-LDL): Like VB-201, Ox-LDL is involved in inflammatory processes and atherosclerosis.
Other Oxidized Phospholipids: Various oxidized phospholipids share similar anti-inflammatory properties and mechanisms of action.
Uniqueness of VB-201
VB-201 is unique in its specific inhibition of Toll-like receptor 2 and CD14, which are crucial for the activation of innate immune cells. This targeted action makes it particularly effective in reducing inflammation without broadly suppressing the immune system .
If you have any more questions or need further details, feel free to ask!
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a phosphocholine head group, a long hydrophobic tail (hexadecyl), and a carboxybutoxy moiety. This amphiphilic nature allows it to interact with biological membranes effectively.
Structural Formula
The biological activity of this compound can be attributed to its ability to influence membrane dynamics and cellular signaling pathways. Specifically, it may:
- Modulate membrane fluidity : The long hydrophobic tail facilitates insertion into lipid bilayers, potentially altering membrane properties.
- Act as a surfactant : Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic drugs.
- Influence cell signaling : The phosphocholine group can participate in signaling pathways involving phospholipids.
Antimicrobial Activity
Research has indicated that derivatives of phospholipids exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various microorganisms, including:
- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Fungi : Displayed antifungal activity against Candida albicans and Aspergillus fumigatus .
Cytotoxicity and Antitumor Activity
In vitro studies have reported that certain phospholipid derivatives possess cytotoxic effects on cancer cell lines. For example, compounds similar to the one have shown:
- Selective cytotoxicity : Targeting prostate cancer cells with minimal effects on normal cells.
- Induction of apoptosis : Mechanisms involving the modulation of apoptosis-related proteins have been observed .
Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various phospholipid derivatives. The results indicated that the compound exhibited significant inhibition zones against tested bacterial strains, suggesting its potential as an antimicrobial agent.
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 12 |
Study 2: Antitumor Activity
Another study focused on the antitumor properties of related compounds. The findings showed that treatment with these compounds led to a significant reduction in cell viability in prostate cancer cell lines.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
1 | 85 |
5 | 65 |
10 | 40 |
Properties
CAS No. |
630112-41-3 |
---|---|
Molecular Formula |
C29H60NO8P |
Molecular Weight |
581.8 g/mol |
IUPAC Name |
[(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-35-26-28(36-24-20-18-21-29(31)32)27-38-39(33,34)37-25-22-30(2,3)4/h28H,5-27H2,1-4H3,(H-,31,32,33,34)/t28-/m1/s1 |
InChI Key |
JGGNOCUEWOGWPL-MUUNZHRXSA-N |
SMILES |
O=P(OC[C@H](OCCCCC(O)=O)COCCCCCCCCCCCCCCCC)([O-])OCC[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI-201, VB-201, CI 201; VB 201, CI201; VB201 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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